molecular formula C16H18N2O4S B4987888 3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 6132-22-5

3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4987888
CAS No.: 6132-22-5
M. Wt: 334.4 g/mol
InChI Key: WKVDMNIPXXPBAD-UHFFFAOYSA-N
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Description

The compound 3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic norbornene derivative functionalized with a thiophene carboxamide moiety. Its structure consists of:

  • A bicyclo[2.2.1]hept-5-ene (norbornene) core, a rigid bicyclic framework known for its strain-induced reactivity and utility in polymer chemistry .
  • A carboxylic acid group at position 2 of the norbornene ring, enabling hydrogen bonding and metal coordination.
  • A carbamoyl-substituted thiophene group at position 3, featuring a 3-carbamoyl-4,5-dimethylthiophen-2-yl substituent.

For example, CA-Nor1 is synthesized using (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and a chlorohexyl-substituted amine, achieving yields of 55–60% . Similar methods likely apply to the target compound, with the thiophene carboxamide group introduced via amide bond formation.

Properties

IUPAC Name

3-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-6-7(2)23-15(10(6)13(17)19)18-14(20)11-8-3-4-9(5-8)12(11)16(21)22/h3-4,8-9,11-12H,5H2,1-2H3,(H2,17,19)(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVDMNIPXXPBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2C3CC(C2C(=O)O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387352
Record name 3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6132-22-5
Record name 3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the thiophene ring, followed by the introduction of the carbamoyl groups. The bicyclic structure is then formed through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research indicates that compounds similar to 3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl] have shown promising antiviral properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the activity of RNA viruses by targeting specific viral components, thereby preventing replication and spread within host cells .

Cancer Therapy
The compound has been investigated for its potential use in cancer therapy. Its structure allows for interaction with various biological targets, potentially leading to the modulation of cancer cell growth and proliferation. Preliminary studies suggest that it may enhance the efficacy of existing chemotherapeutic agents .

Case Study: Inhibition of Respiratory Syncytial Virus (RSV)
A significant study focused on the inhibition of RSV using compounds structurally related to 3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]. The findings revealed that these compounds could effectively reduce viral load in infected cells, showcasing their potential as therapeutic agents against respiratory infections .

Agricultural Applications

Pesticidal Properties
The compound has shown potential as a pesticide due to its ability to disrupt the biological processes of pests. Research indicates that it can act as a growth regulator for various agricultural pests, leading to reduced populations and improved crop yields.

Herbicide Development
Another application lies in herbicide formulation. The structural characteristics of this compound allow it to selectively inhibit certain plant enzymes involved in growth regulation, making it a candidate for developing new herbicides that target invasive plant species without harming desirable crops .

Materials Science Applications

Polymer Synthesis
The unique chemical structure of 3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl] allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it suitable for advanced material applications .

Case Study: Photonic Materials
Recent research highlighted the use of this compound in creating photonic materials with tunable optical properties. By integrating it into polymer films, researchers were able to develop materials that exhibit photochromic behavior, which can be utilized in optical devices and sensors .

Table 1: Summary of Applications

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistryAntiviral ActivityInhibits RNA virus replication
Cancer TherapyEnhances chemotherapeutic efficacy
AgriculturePesticidal PropertiesReduces pest populations
Herbicide DevelopmentSelectively inhibits invasive plants
Materials SciencePolymer SynthesisEnhances thermal stability
Photonic MaterialsExhibits tunable optical properties

Mechanism of Action

The mechanism of action of 3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Key Applications Reference
Target Compound 3-(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl, 2-carboxylic acid C₁₉H₂₁N₂O₄S Potential use in drug discovery (carbamoyl-thiophene bioactivity) or polymer precursors
3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3-dipropylcarbamoyl, 2-carboxylic acid C₁₁H₁₅NO₄S Intermediate for organic synthesis; lipophilic due to dipropyl groups
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid tert-butyl ester 2-tert-butyl ester C₁₂H₁₈O₂ Monomer for high-performance polymers (e.g., fluorinated copolymers)
rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3-Boc-amino, 2-carboxylic acid C₁₄H₂₁NO₄ Pharmaceutical intermediate (e.g., chiral building block)
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3-methoxycarbonyl, 2-carboxylic acid C₁₀H₁₂O₄ Polymer modification and crosslinking

Key Differences and Functional Implications

tert-Butyl esters (e.g., in ) exhibit steric hindrance, reducing reactivity but improving thermal stability in polymers.

Solubility and Lipophilicity :

  • The carboxylic acid group in the target compound increases hydrophilicity compared to ester derivatives (e.g., tert-butyl ester in ).
  • Dipropylcarbamoyl substituents () enhance lipophilicity (logP = 2.95), favoring membrane permeability in drug candidates.

Applications: Polymer Chemistry: tert-Butyl esters and fluorinated norbornenes () are preferred for high-performance resins due to their stability under extreme conditions. Pharmaceuticals: Boc-amino derivatives () serve as chiral intermediates, while thiophene-carboxamide groups (target compound) may confer bioactivity (e.g., kinase inhibition).

Research Findings and Data

Thermal and Spectroscopic Data

  • Thermal Stability: Norbornene-carboxylic acids typically decompose above 200°C, with esters (e.g., tert-butyl) showing higher stability (~300°C) .
  • IR Spectroscopy : Carboxylic acids exhibit strong C=O stretches at ~1713 cm⁻¹, while carbamoyl groups show N-H stretches near 3446 cm⁻¹ ().

Biological Activity

3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure combined with a thiophene moiety, which is known for its diverse pharmacological properties. The molecular formula is C13H14N2O4SC_{13}H_{14}N_2O_4S with a molecular weight of approximately 298.33 g/mol. Its structural complexity allows for various interactions with biological targets, making it a candidate for drug development.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antiviral Properties : The compound may inhibit viral replication through interactions with viral proteins.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed in preliminary studies.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Type Observed Effects References
AntitumorInhibition of tumor growth in vitro
AntiviralReduced viral load in cell cultures
Anti-inflammatoryDecreased cytokine levels in animal models

Case Studies

  • Antitumor Activity : A study demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Antiviral Properties : In a study involving respiratory syncytial virus (RSV), the compound exhibited significant antiviral activity, reducing viral replication by targeting the viral RNA polymerase, thus hindering the virus's ability to replicate within host cells.
  • Anti-inflammatory Effects : Animal models treated with this compound showed a marked reduction in inflammation markers after administration, suggesting its potential use in treating inflammatory diseases.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity and reduce toxicity. New synthetic routes have been developed that allow for better yields and purities, facilitating further biological testing.

Synthesis Optimization

The synthesis involves several steps:

  • Formation of the thiophene ring.
  • Coupling reactions to attach the carbamoyl groups.
  • Cyclization to form the bicyclic structure.

These methods have improved efficiency and reduced costs associated with production.

Q & A

Basic Research Questions

Q. How can the structure of 3-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid be confirmed experimentally?

  • Methodological Answer : Structural confirmation requires multi-spectroscopic analysis. The bicyclo[2.2.1]heptene core can be validated via 1H^1H NMR to identify characteristic proton environments (e.g., bridgehead protons and olefinic signals) . The thiophene-carbamoyl substituent is confirmed via IR spectroscopy (amide C=O stretch ~1650–1700 cm1^{-1}) and 13C^{13}C NMR for carbamoyl and methyl groups. X-ray crystallography is recommended for absolute stereochemical assignment, especially if the compound exhibits chirality .

Q. What synthetic routes are reported for bicyclo[2.2.1]heptene-2-carboxylic acid derivatives?

  • Methodological Answer : Key strategies include Diels-Alder reactions to form the bicyclic core, followed by functionalization. For example, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid esters are synthesized via cycloaddition of cyclopentadiene with acetylene derivatives, then hydrolyzed to the carboxylic acid . Subsequent carbamoylation of the thiophene ring can be achieved using carbodiimide coupling agents (e.g., EDC/HOBt) with appropriate amines .

Q. How can purity and stability of this compound be assessed during storage?

  • Methodological Answer : Purity is quantified via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, UV detection). Stability studies should monitor degradation under varying conditions (e.g., light, humidity) using accelerated stability protocols. LC-MS is critical to detect hydrolytic byproducts (e.g., free carboxylic acid or carbamoyl cleavage) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected 1H^1H NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., restricted rotation in the carbamoyl group) or diastereomerism. Variable-temperature NMR can identify exchange broadening, while 2D techniques (COSY, NOESY) clarify through-space correlations. Computational modeling (DFT) predicts energy-minimized conformers and simulates spectra for comparison .

Q. What strategies optimize reaction yields in the synthesis of thiophene-carbamoyl derivatives?

  • Methodological Answer : Yield optimization involves:

  • Catalysis : Use Pd-mediated cross-coupling for regioselective thiophene functionalization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance carbamoylation efficiency.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted starting materials .

Q. How can computational methods predict the compound’s reactivity or pharmacological properties?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO/LUMO energies) to predict electrophilic/nucleophilic sites . Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes linked to inflammation), guided by structural analogs in literature .

Q. What experimental approaches validate the compound’s biological activity while minimizing false positives?

  • Methodological Answer :

  • Dose-Response Curves : Confirm activity across concentrations (IC50_{50}/EC50_{50}) in cell-based assays .
  • Counter-Screens : Use orthogonal assays (e.g., enzymatic vs. cellular) to rule out assay-specific artifacts.
  • Metabolic Stability : Incubate with liver microsomes to assess susceptibility to cytochrome P450-mediated degradation .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies between theoretical and experimental spectral data?

  • Methodological Answer : Cross-validate computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) with experimental data. Systematic error analysis (e.g., solvent effects, tautomerism) resolves mismatches. Collaborative peer review with synthetic chemists and spectroscopists is advised .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (e.g., logP, steric bulk) with biological activity. Machine learning (random forest, SVM) identifies non-linear SAR trends, but requires robust datasets (>50 analogs) to avoid overfitting .

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